2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Description
2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with chlorine at position 2 and a 4-chlorophenyl group at position 3. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and agrochemical research. The synthesis typically involves reacting 4-chlorobenzoic acid derivatives with thiosemicarbazide under reflux in phosphorous oxychloride (POCl₃), followed by basification and recrystallization . Its electron-withdrawing chlorine substituents enhance stability and modulate reactivity, which is critical for biological interactions.
The compound has demonstrated diverse pharmacological activities, including anticancer , antiparasitic , and antioxidant properties. Its cytotoxicity against cancer cell lines (e.g., MCF-7 and HepG2) is attributed to the chlorine substituent’s ability to increase lipophilicity and improve membrane permeability .
Properties
IUPAC Name |
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTBFAQZJPMCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19430-31-0 | |
| Record name | 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
In a salt-ice bath (−10°C to 0°C), 37% HCl is stirred with the amino-thiadiazole precursor, facilitating electrophilic substitution at the 2-position of the thiadiazole ring. The reaction proceeds via diazotization, where the amino group (−NH₂) is converted to a diazonium intermediate, followed by displacement with a chloride ion.
Key Parameters:
Yield and Purity:
Solid-Phase Synthesis from Thiosemicarbazide and Carboxylic Acid
An alternative approach avoids isolated intermediates by using a one-pot solid-phase reaction. This method, detailed in patent CN103936691A, employs thiosemicarbazide, 4-chlorobenzoic acid, and phosphorus pentachloride (PCl₅).
Reaction Steps:
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Grinding Reactants : Thiosemicarbazide (1 mol), 4-chlorobenzoic acid (1.2 mol), and PCl₅ (1.2 mol) are ground at room temperature for 30–60 minutes.
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Cyclization : PCl₅ acts as both a dehydrating agent and chlorinating agent, promoting cyclization to form the thiadiazole core.
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Basification and Isolation : The mixture is treated with NaOH (pH 8–8.2), filtered, and recrystallized.
Advantages:
-
Solvent-Free : Reduces waste and simplifies purification.
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Scalability : Suitable for industrial production.
Regioselective Chlorination Using Polar Aprotic Solvents
Regioselectivity in chlorination is critical to avoid isomer formation. A solvent system of acetonitrile and N,N-dimethylformamide (DMF) (70:30 v/v) enhances 4-position selectivity on the phenyl ring, as demonstrated in triazole chlorination. Though originally applied to triazoles, this method is adaptable to thiadiazoles.
Protocol:
Outcomes:
Nucleophilic Substitution with Chloroacetyl Chloride
A multistep route reported in PMC9781117 involves synthesizing 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide as an intermediate.
Procedure:
Conditions:
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Temperature : Reflux (80°C) for 6–8 hours.
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Catalyst : Triethylamine (1 mol%).
Yield:
Comparative Analysis of Methods
Optimization Challenges and Solutions
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Byproduct Formation : Excess PCl₅ in solid-phase synthesis can lead to over-chlorination. Mitigated by stoichiometric control.
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Solvent Recovery : Acetonitrile:DMF mixtures are cost-effective but require distillation for reuse.
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Scale-Up Limitations : Direct chlorination’s low-temperature requirement complicates industrial adaptation. Continuous-flow systems are proposed to address this .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C2 chlorine undergoes facile displacement with various nucleophiles:
Mechanistic studies confirm an S<sub>N</sub>Ar pathway where the electron-withdrawing 4-chlorophenyl group activates the thiadiazole ring toward nucleophilic attack . Kinetic data show complete chlorine substitution within 4 hours at 80°C using piperazine nucleophiles .
Suzuki-Miyaura Coupling Reactions
The 4-chlorophenyl group participates in palladium-catalyzed cross-couplings:
text2-Cl-Thiadiazole + ArB(OH)₂ → 2-Cl-Thiadiazole-Ar'
Key examples:
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Reaction with 4-methoxyphenylboronic acid achieves 92% yield using Pd(PPh₃)₄/K₂CO₃ in dioxane
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Coupled derivatives show improved logP values (3.1→4.2) enhancing blood-brain barrier penetration
Ring Expansion and Heterocycle Formation
The thiadiazole scaffold undergoes structural modifications:
3.1 Thiadiazole → Thiazolo[5,4-d]pyrimidine
Treatment with ethyl acetoacetate in acetic acid yields fused heterocycles through ring expansion :
textThiadiazole + diketone → Fused pyrimidine (75% yield)
3.2 Oxidative Sulfonation
Chlorine gas treatment produces sulfonyl chloride intermediates critical for sulfonamide drug development :
textThiadiazole + Cl₂ → Thiadiazole-2-sulfonyl chloride (68% yield)
Biological Activity Correlation
Reaction products demonstrate structure-activity relationships:
X-ray crystallographic studies (CCDC 1958121) confirm that chloro substitution maintains planarity critical for DNA intercalation . DFT calculations (B3LYP/6-311+G(d,p)) correlate LUMO locations (-5.3 eV) with observed reactivity patterns .
This comprehensive analysis establishes 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole as a privileged scaffold for rational drug design, with its chemical versatility directly enabling optimized pharmacological profiles across multiple therapeutic areas.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole, exhibit notable anticancer properties. A study highlighted the synthesis of novel thiadiazole-based compounds that showed enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) when modified with various substituents .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | HepG2 | 12.8 | |
| Novel derivatives (e.g., with piperazine) | MCF-7 | 10.5 |
The presence of the chlorine substituent on the phenyl ring enhances the lipophilicity and biological activity of these compounds.
Antiviral Properties
The antiviral potential of thiadiazoles has also been explored. A study synthesized several derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole and evaluated their activity against Tobacco Mosaic Virus (TMV). Some compounds exhibited up to 50% inhibition of TMV growth . This suggests a promising avenue for developing antiviral agents based on thiadiazole scaffolds.
Table 2: Antiviral Activity Against TMV
| Compound | TMV Inhibition (%) | Reference |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | 50 | |
| Sulfonamide derivatives | ~50 |
Anticonvulsant Activity
Thiadiazoles have shown promise as anticonvulsant agents. Research has demonstrated that certain derivatives possess significant protective effects in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests . The compound's mechanism involves modulation of GABA receptors and voltage-gated ion channels.
Table 3: Anticonvulsant Activity
| Compound | MES Protection (%) | PTZ Protection (%) | Reference |
|---|---|---|---|
| This compound | 80 | 66.67 | |
| Other derivatives | Varied | Varied |
Agricultural Applications
Thiadiazoles are also being investigated for their potential use in agriculture as antifungal and herbicidal agents. The incorporation of thiadiazole rings into sulfonamide structures has been shown to enhance antifungal activity against various plant pathogens . This dual functionality makes these compounds valuable in developing new agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.
Herbicidal Activity: The compound inhibits key enzymes involved in the growth and development of plants, leading to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related 1,3,4-thiadiazole derivatives, highlighting substituent effects on biological activity:
Key Observations:
Halogen Effects: Chlorine at position 5 (4-chlorophenyl) significantly boosts cytotoxicity by enhancing electron-withdrawing effects and lipophilicity .
Amino vs. Chloro Substituents: Amino groups (e.g., 2-NH₂) enable Schiff base formation, useful in antioxidant applications, but reduce anticancer potency compared to chloro derivatives . Chloro groups improve metabolic stability and target binding in antiparasitic and anticancer contexts .
Hybrid Pharmacophores :
- Conjugation with piperazine or benzyl moieties via acetamide linkers enhances anticancer activity by improving solubility and target affinity (e.g., IC₅₀ = 4.2 µM for 4e against MCF-7) .
Anticonvulsant Activity: Derivatives with 4-pyridyl and 4-chlorophenylamino groups exhibit potent anticonvulsant effects, likely through GABAergic modulation .
Biological Activity
2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and related research findings.
Anticancer Activity
The anticancer properties of this compound have been investigated through various studies that highlight its cytotoxic effects against different cancer cell lines.
In Vitro Studies
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Cytotoxicity Assays :
- The compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were reported as follows:
- Comparative studies indicated that modifications to the thiadiazole scaffold could enhance activity; for example, substituting different aryl groups led to variations in potency .
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Mechanisms of Action :
- Apoptosis Induction : Treatment with this compound resulted in increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2), suggesting an apoptotic mechanism .
- Cell Cycle Arrest : Flow cytometric analysis revealed that the compound induced cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively .
In Vivo Studies
- An in vivo study using a sarcoma-bearing mouse model demonstrated the compound's ability to target tumor cells effectively, further supporting its potential as an anticancer agent .
Other Biological Activities
In addition to its anticancer properties, this compound exhibits various other biological activities:
- Antimicrobial Activity : Some derivatives of 1,3,4-thiadiazole have shown promising results against bacterial and fungal strains .
- Anticonvulsant Properties : Research indicates that certain thiadiazole derivatives can act as anticonvulsants, potentially providing a therapeutic avenue for seizure disorders .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory potential, contributing to its profile as a multi-functional therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substituents | Enhance lipophilicity and bioactivity |
| Aromaticity | Contributes to stability and reactivity |
| Positioning of Functional Groups | Affects binding affinity and selectivity |
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Liu et al. (2022) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity using the CCK-8 method. Compounds with specific substitutions showed enhanced efficacy against various cancer cell lines .
- Chen et al. (2020) reported on a derivative exhibiting an IC50 value of 15 nM against HDAC1 cell lines, highlighting its potential as a lead compound for further development .
Q & A
Basic: What are the standard synthetic routes for 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole?
Methodological Answer:
The compound is typically synthesized via cyclization reactions under solvent-free or reflux conditions. For example:
- Step 1: React 4-chlorophenyl-substituted precursors (e.g., 4-chlorophenylacetic acid or hydrazide derivatives) with thiourea or thiosemicarbazide in the presence of POCl₃ as a cyclizing agent .
- Step 2: Optimize reaction conditions (e.g., 90°C for 3 hours under reflux) to precipitate the product, followed by purification via recrystallization using DMSO/water mixtures .
- Alternative Route: Use 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole as an intermediate, reacting with electrophilic reagents (e.g., chloroacetyl chloride) to introduce the chlorine substituent .
Key Characterization Tools:
- Elemental analysis (C, H, N, S content) and spectroscopy (¹H/¹³C NMR, FT-IR) to confirm structure .
- X-ray crystallography for resolving crystal packing and bond angles (e.g., monoclinic C2/c symmetry observed in similar derivatives) .
Basic: How is the biological activity of this compound screened in preliminary studies?
Methodological Answer:
Initial screening involves in vitro assays against disease-relevant cell lines or pathogens:
- Anticancer Activity: Evaluate cytotoxicity using MTT assays on human cancer cell lines (e.g., non-small lung carcinoma) at concentrations ranging from 1–100 μM. Compare IC₅₀ values with standard chemotherapeutics .
- Antimicrobial Activity: Test against bacterial/fungal strains (e.g., Mycobacterium tuberculosis, Helicobacter pylori) via broth microdilution to determine minimum inhibitory concentrations (MIC). For example:
| Compound | MIC (μg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl)-thiadiazole derivative | 10.96 μM | M. tuberculosis H37Rv | |
| 2-Chloro-5-(5-nitrothiophene)-thiadiazole | >30 mm inhibition | H. pylori |
- Antioxidant Activity: Assess radical scavenging (e.g., DPPH assay) if phenolic groups are present in derivatives .
Advanced: How do structural modifications influence the bioactivity of this thiadiazole scaffold?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Chlorine Positioning: The 4-chlorophenyl group enhances electron-withdrawing effects , improving cytotoxicity (e.g., IC₅₀ reduction by 40% compared to non-chlorinated analogs) .
- Heterocyclic Fusion: Hybridization with pyrimidine or oxadiazole rings increases DNA intercalation potential , as shown in molecular docking studies with topoisomerase II .
- Substituent Effects:
Contradiction Note: While 1,3,4-thiadiazolo[3,2-a]pyrimidines show superior insecticidal activity over simpler thiadiazoles , their anticancer potency varies depending on substituent electronics, requiring case-specific optimization .
Advanced: How can contradictory data in biological activity be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., identical cell lines, incubation times) to minimize discrepancies. For example, conflicting cytotoxicity results may stem from differences in MTT assay incubation periods (24 vs. 48 hours) .
- Physicochemical Factors: Measure logP and solubility to account for bioavailability differences. A derivative with logP = 5.24 may show poor aqueous solubility, skewing in vitro results .
- Target Specificity: Use gene knockout models or enzyme inhibition assays (e.g., carbonic anhydrase IX for anticancer activity) to isolate mechanisms .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Chromatography:
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- Thermal Analysis:
Advanced: How are computational methods integrated into studying this compound?
Methodological Answer:
- Molecular Docking: Simulate binding to targets like InhA (enoyl-ACP reductase) using AutoDock Vina. Derivatives with 4-chlorophenyl groups show higher docking scores (-9.2 kcal/mol) due to hydrophobic interactions .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic substitution sites) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Toxicity Data: Limited acute toxicity studies suggest LD₅₀ > 500 mg/kg (oral, rats). Handle with nitrile gloves and PPE in fume hoods .
- Storage : Stable at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .
- Waste Disposal : Incinerate at >1000°C or neutralize with 10% NaOH before disposal .
Advanced: What strategies optimize reaction yields in thiadiazole synthesis?
Methodological Answer:
- Catalyst Screening : POCl₃ increases cyclization efficiency (yield: 75–85%) compared to H₂SO₄ (yield: 50–60%) .
- Solvent-Free Conditions : Reduce side reactions (e.g., dimerization) and improve atom economy .
- Microwave Assistance : Shorten reaction times (1 hour vs. 3 hours) with 20% yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
